Ethyl 2-(hydroxymethyl)benzoate

Übersicht

Beschreibung

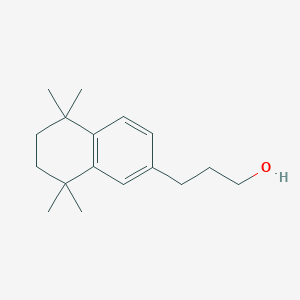

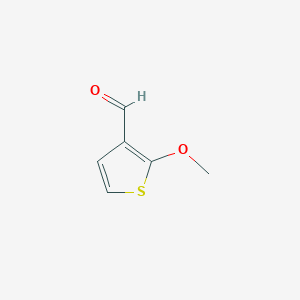

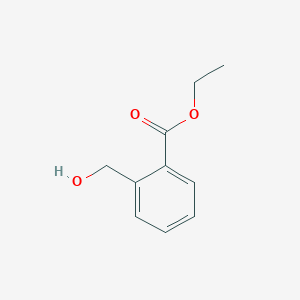

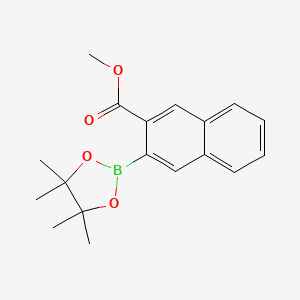

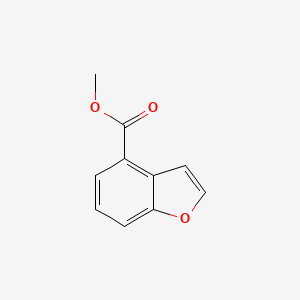

Ethyl 2-(hydroxymethyl)benzoate is a chemical compound with the molecular formula C10H12O3 . It is used as a building block in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of this compound can be achieved through esterification of benzoic acid with anhydrous alcohol in the presence of a solid acid catalyst such as modified clay . The reaction proceeds until no beads appear, indicating the completion of the reaction .Molecular Structure Analysis

The molecular structure of this compound consists of a benzoate group attached to an ethyl group and a hydroxymethyl group . The molecular weight of this compound is 180.201 Da .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in lactonization reactions to form phthalide . The reaction involves the formation of a tetrahedral intermediate, which then undergoes breakdown to form the final product .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Structure Analysis

Ethyl 2-(hydroxymethyl)benzoate's structure has been determined through single-crystal X-ray crystallography, highlighting its significance in crystallography studies. The compound crystallizes in the triclinic crystal system, forming intramolecular hydrogen bonds between hydroxy and carbonyl groups (Manolov, Morgenstern, & Hegetschweiler, 2012).

2. Precursors in Liquid Crystalline Polysiloxanes

Research has demonstrated the synthesis of monomers from 2-(perfluoro-n-alkyl)ethanol, which include a fluorinated chain and a central mesogenic moiety, derived from this compound. These compounds exhibit high smectogen properties, making them crucial in the development of side chain liquid crystalline polysiloxanes (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

3. Catalysis in Chemical Synthesis

Toluene p Sulfonic Acid has been used as a catalyst in the synthesis of Ethyl p Hydroxyl Benzoate, a derivative of this compound, demonstrating the compound's role in facilitating chemical reactions (Liang Min, 2003).

4. Anti-Juvenile Hormone Agents

This compound derivatives have been prepared as novel anti-juvenile hormone agents, showing potential in inducing precocious metamorphosis in larvae (Ishiguro et al., 2003). Further studies on similar compounds have corroborated these findings (Kuwano, Fujita, Furuta, & Yamada, 2008).

5. Ortho-Hydroxylation in Organic Synthesis

Ethyl benzoates, including this compound, have been used in Ru(II) catalyzed ortho-hydroxylation. This process is crucial for synthesizing multifunctionalized arenes, demonstrating excellent reactivity and good functional group tolerance (Yang, Lin, & Rao, 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKIVRJOAHTRTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester](/img/structure/B3136077.png)

![4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3136103.png)